N-cycloheptylpteridin-4-amine
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Overview
Description
N-cycloheptylpteridin-4-amine is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring this compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom at the 4-position of the pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpteridin-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and scalable, making it suitable for industrial production.
Another approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce reduced pteridine derivatives. Substitution reactions can result in various substituted pteridines.
Scientific Research Applications
N-cycloheptylpteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptylpteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cycloheptylpteridin-4-amine include other pteridine derivatives such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but with a pyridine ring instead of a cycloheptyl group.
N,N-Dimethylpyridin-4-amine: Another related compound with dimethyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cycloheptylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-4-6-10(5-3-1)18-13-11-12(16-9-17-13)15-8-7-14-11/h7-10H,1-6H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOOPCABWRVEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC3=NC=CN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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